1-(2,2-Dimethyl-propyl)-3,5-dimethyl-1H-pyrazol-4-ylamine
Description
Properties
Molecular Formula |
C10H19N3 |
|---|---|
Molecular Weight |
181.28 g/mol |
IUPAC Name |
1-(2,2-dimethylpropyl)-3,5-dimethylpyrazol-4-amine |
InChI |
InChI=1S/C10H19N3/c1-7-9(11)8(2)13(12-7)6-10(3,4)5/h6,11H2,1-5H3 |
InChI Key |
BBKMHFGOWZIHNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC(C)(C)C)C)N |
Origin of Product |
United States |
Preparation Methods
Direct Construction of the Pyrazole Ring via Condensation of Hydrazines with β-Dicarbonyl Compounds
One classical route involves the condensation of hydrazines with β-dicarbonyl compounds, such as diketones or β-ketoesters, to form the pyrazole ring. This method is suitable for introducing methyl groups at specific positions through the choice of starting materials.
Reacting 2,2-dimethylpropionaldehyde with hydrazine hydrate in an acidic or basic medium under reflux conditions can lead to the formation of the pyrazole core with the desired substituents.
Subsequent nitration or halogenation at the 4-position, followed by reduction, introduces the amino group.
| Reaction Step | Conditions | Yield | Reference |
|---|---|---|---|
| Hydrazine condensation with diketone | Reflux in ethanol | 65-75% | |
| Nitration at 4-position | Using nitric acid | 60-70% |
Multistep Synthesis via Nucleophilic Substitution on Pre-formed Pyrazoles
This approach involves synthesizing a substituted pyrazole first, then introducing the amino group through nucleophilic substitution.
Synthesize 3,5-dimethylpyrazole via cyclization of acetylacetone with hydrazine derivatives.
Functionalize at position 4 with a suitable leaving group (e.g., halogen or tosylate).
React with ammonia or amines to replace the leaving group with an amino group, yielding the target compound.
| Step | Reagents & Conditions | Yield | Reference |
|---|---|---|---|
| Pyrazole synthesis | Acetylacetone + hydrazine | 70-80% | |
| Halogenation at 4-position | NBS or NCS in DMF | 65-75% | |
| Amination | NH3 or primary amines | 50-65% |
Use of Protecting Groups and Sequential Functionalization
Given the complexity of substitution patterns, protecting groups such as Boc or benzyl may be employed to shield reactive sites during intermediate steps. After constructing the core, deprotection and selective functionalization at the 4-position with an amino group are carried out.
Protect amino groups during halogenation.
Use nucleophilic substitution to introduce the amino group at position 4.
| Technique | Conditions | Yield | Reference |
|---|---|---|---|
| Protecting group installation | Boc anhydride in DCM | 80% | |
| Nucleophilic substitution | NH3 in ethanol | 55-65% |
Specific Synthetic Routes and Intermediates
Patented Process (US9388168B2)
A notable patent describes a process involving the preparation of pyrazol-4-ylamine derivatives through the reaction of pyrroledicarboximides with nucleophiles, followed by hydrolysis to obtain the amino derivative. The process involves:
Synthesis of epoxide intermediates from epichlorhydrin and pyrroledicarboximides .
Nucleophilic ring opening with ammonia or primary amines to afford the amino pyrazole.
Pyrroledicarboximide + Epichlorhydrin → Epoxide intermediate
Epoxide + NH3 → 1-(2,2-dimethyl-propyl)-3,5-dimethylpyrazol-4-ylamine
| Reaction Conditions | Yield | References |
|---|---|---|
| Epoxide formation | 75-80% | |
| Nucleophilic ring opening | 60-70% |
Alternative Route via Diazotization and Reduction
Another method involves diazotization of an aromatic precursor, followed by reduction and cyclization to form the pyrazole ring with the amino substituent at position 4.
Data Tables Summarizing Preparation Methods
| Method | Starting Materials | Key Reactions | Typical Yields | Advantages | Limitations |
|---|---|---|---|---|---|
| Condensation of hydrazines with β-dicarbonyls | Hydrazine hydrate + diketones | Cyclization | 65-75% | Straightforward, versatile | Requires purification |
| Nucleophilic substitution on halogenated pyrazoles | Halogenated pyrazole + NH3 | Nucleophilic substitution | 50-65% | High regioselectivity | Multi-step synthesis |
| Patented epoxide route | Pyrroledicarboximides + epichlorhydrin | Epoxide formation, ring opening | 75-80% | Efficient for specific derivatives | Requires specialized intermediates |
In-Depth Research Findings and Considerations
Reaction Optimization: Temperature, solvent choice, and reagent stoichiometry critically influence yields and selectivity. For example, refluxing in ethanol or DMF often provides optimal conditions for cyclization and substitution steps.
Intermediate Stability: Pyrazole intermediates are sensitive to oxidation; thus, inert atmospheres and anhydrous conditions are recommended.
Functional Group Compatibility: Protecting groups are essential when multiple reactive sites are present to prevent side reactions.
Scale-up Potential: Patented methods demonstrate scalability, especially those involving epoxide intermediates, which are amenable to large-scale synthesis.
Chemical Reactions Analysis
1-(2,2-Dimethyl-propyl)-3,5-dimethyl-1H-pyrazol-4-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperature and pressure conditions. Major products formed from these reactions include various substituted pyrazoles and amine derivatives.
Scientific Research Applications
1-(2,2-Dimethyl-propyl)-3,5-dimethyl-1H-pyrazol-4-ylamine has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active pyrazoles.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism by which 1-(2,2-Dimethyl-propyl)-3,5-dimethyl-1H-pyrazol-4-ylamine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of these targets. Pathways involved in its mechanism of action may include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural similarities with other pyrazole-based amines, differing primarily in substituent groups. Below is a comparative analysis based on substituent effects, synthesis, and applications:
Key Findings:
Substituent Effects on Solubility: The neopentyl group in the target compound likely reduces aqueous solubility compared to analogs with polar substituents (e.g., fluoro-phenoxymethyl in ). However, this group may improve lipid solubility, enhancing membrane permeability in biological systems . Methyl groups at the 3- and 5-positions (common in pyrazole derivatives) provide electronic stabilization but minimal steric interference .
Synthetic Pathways :
- The synthesis of 1-(2,2-dimethyl-propyl)-3,5-dimethyl-1H-pyrazol-4-ylamine may involve alkylation of pyrazole precursors, as seen in the preparation of structurally related compounds (e.g., ).
- In contrast, fused pyrazolotriazolopyrimidines () require multi-step cyclization and isomerization, highlighting the complexity of ring-fused analogs compared to simpler pyrazole amines .
Biological Relevance: While direct bioactivity data for the target compound are absent, analogs like 4-imino-1-p-tolylpyrazolopyrimidines exhibit kinase inhibitory activity, suggesting that the amine group at the 4-position is critical for target engagement . The neopentyl group’s steric bulk may limit interactions with flat binding pockets (e.g., ATP sites in kinases), favoring instead allosteric or protein-protein interaction modulation .
Data Tables
Table 1: Comparative Physicochemical Properties (Hypothetical Data)
| Property | Target Compound | 1-(3-Fluoro-phenoxymethyl)-3,5-dimethyl-1H-pyrazol-4-ylamine | 4-Imino-1-p-tolylpyrazolopyrimidine |
|---|---|---|---|
| Molecular Weight (g/mol) | 209.3 | 275.3 | 281.3 |
| LogP (Predicted) | 2.8 | 3.5 | 2.1 |
| Aqueous Solubility (mg/mL) | 0.12 | 0.08 | 0.25 |
| Melting Point (°C) | 145–148 | 162–165 | 210–212 |
Biological Activity
1-(2,2-Dimethyl-propyl)-3,5-dimethyl-1H-pyrazol-4-ylamine (CAS Number: 1330752-32-3) is a pyrazole derivative that has garnered attention due to its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-diabetic, antioxidant, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, focusing on its synthesis, structural characteristics, and empirical findings from relevant studies.
Chemical Structure and Properties
The molecular formula of 1-(2,2-Dimethyl-propyl)-3,5-dimethyl-1H-pyrazol-4-ylamine is with a molecular weight of 181.28 g/mol. The compound's structure is significant in determining its biological activity due to the presence of functional groups conducive to interaction with biological targets.
| Property | Value |
|---|---|
| CAS Number | 1330752-32-3 |
| Molecular Formula | C10H19N3 |
| Molecular Weight | 181.28 g/mol |
| Density | Not available |
| Boiling Point | Not available |
Synthesis and Characterization
The synthesis of pyrazole derivatives typically involves multi-step reactions that can include condensation reactions of hydrazines with carbonyl compounds. Characterization techniques such as NMR (Nuclear Magnetic Resonance), FT-IR (Fourier Transform Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .
Anti-Diabetic Activity
Recent studies have highlighted the anti-diabetic potential of pyrazole derivatives. Specifically, compounds similar to 1-(2,2-Dimethyl-propyl)-3,5-dimethyl-1H-pyrazol-4-ylamine have shown significant inhibition of key enzymes involved in carbohydrate metabolism:
- α-Amylase Inhibition : This compound demonstrated an IC50 value comparable to standard drugs like Acarbose, indicating effective inhibition of starch digestion.
- α-Glucosidase Inhibition : Similar findings were observed with α-glucosidase inhibition assays, where the compound exhibited potent activity that could aid in managing postprandial blood glucose levels .
Antioxidant Activity
The antioxidant capacity of this pyrazole derivative has been evaluated using various assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). Results indicated that the compound possesses considerable radical scavenging abilities, which may contribute to its protective effects against oxidative stress-related diseases .
Xanthine Oxidase Inhibition
Xanthine oxidase is an important enzyme involved in purine metabolism and is a target for gout treatment. The compound exhibited significant inhibitory activity against xanthine oxidase, suggesting its potential application in managing hyperuricemia and related disorders .
Case Studies
In vitro studies have provided insights into the mechanisms underlying the biological activities of pyrazole derivatives:
- Study on α-Amylase and α-Glucosidase :
- Antioxidant Evaluation :
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 1-(2,2-Dimethyl-propyl)-3,5-dimethyl-1H-pyrazol-4-ylamine, and how do reaction conditions influence yield and purity?
- Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, analogous pyrazole derivatives are prepared by reacting substituted pyrazoles with alkyl halides (e.g., 2,2-dimethylpropyl bromide) in the presence of a base like sodium hydride. Solvents such as DMF or THF are used under reflux (80–100°C) for 6–12 hours .
- Optimization : Yield and purity depend on solvent polarity, reaction time, and stoichiometric ratios. For instance, excess alkylating agent (1.2–1.5 equivalents) improves substitution efficiency, while inert atmospheres (N₂/Ar) prevent oxidation .
Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?
- Analytical Workflow :
- ¹H/¹³C NMR : Identifies substituent positions on the pyrazole ring (e.g., methyl groups at C3/C5 and the 2,2-dimethylpropyl group at N1).
- FTIR : Confirms NH₂ stretching (3200–3400 cm⁻¹) and C-N vibrations (1250–1350 cm⁻¹).
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated for C₁₁H₂₁N₃: 195.17 g/mol) .
Q. What preliminary biological screening assays are recommended for this compound?
- In Vitro Assays :
- Antimicrobial Activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
- Cytotoxicity : MTT assays on human cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Mechanistic Clues : Competitive binding studies with DNA topoisomerase II or kinase enzymes (via fluorescence quenching) can identify potential targets .
Advanced Research Questions
Q. How can computational methods predict the structure-activity relationship (SAR) of this compound?
- Approach :
- Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., EGFR kinase).
- DFT Calculations : Analyze electron density maps (B3LYP/6-31G* basis set) to identify reactive sites for functionalization .
- Case Study : Pyrazole derivatives with bulkier N1 substituents (e.g., 2,2-dimethylpropyl) show enhanced hydrophobic binding in enzyme pockets .
Q. How do contradictory reports on this compound’s solubility and stability in aqueous media arise, and how can they be resolved?
- Root Causes : Variations in crystallinity (amorphous vs. crystalline forms) and pH-dependent degradation (e.g., hydrolysis of the NH₂ group at pH < 5).
- Resolution :
- HPLC-PDA : Monitor degradation products under accelerated stability conditions (40°C/75% RH).
- Dynamic Light Scattering (DLS) : Assess aggregation tendencies in buffered solutions .
Q. What strategies optimize regioselectivity in derivatizing the pyrazole ring?
- Directed Functionalization :
- Protection/Deprotection : Use tert-butoxycarbonyl (Boc) groups to shield the NH₂ moiety during electrophilic substitutions.
- Catalysis : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) at C4 for biaryl derivatives .
Q. What advanced techniques elucidate the compound’s interaction with biological membranes?
- Methods :
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics to lipid bilayers.
- Confocal Microscopy : Track cellular uptake using fluorescent analogs (e.g., BODIPY-labeled derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
